molecular formula C18H18N4O2S B2535911 1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide CAS No. 1171459-00-9

1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide

Cat. No.: B2535911
CAS No.: 1171459-00-9
M. Wt: 354.43
InChI Key: KKTYVYSJUAXIOT-UHFFFAOYSA-N
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Description

1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds The structure of this compound includes an indole ring, a thiazole ring, and a piperidine ring, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common method involves the reaction of 2-bromo-1H-indole with thioamide to form the thiazole ring. This intermediate is then coupled with piperidine-4-carboxylic acid under appropriate conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)-2-(1,3-thiazol-4-yl)ethanone: Similar structure but lacks the piperidine ring.

    2-(1H-indol-3-yl)-1,3-thiazole-4-carboxylic acid: Similar structure but lacks the piperidine and carbonyl groups.

    1-(1H-indol-2-yl)-3-(1,3-thiazol-4-yl)propan-1-one: Similar structure but has a different carbon chain length.

Uniqueness

1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide is unique due to the presence of all three rings (indole, thiazole, and piperidine) in its structure. This combination enhances its potential biological activity and makes it a valuable compound for research and development .

Properties

IUPAC Name

1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c19-16(23)11-5-7-22(8-6-11)18(24)15-10-25-17(21-15)14-9-12-3-1-2-4-13(12)20-14/h1-4,9-11,20H,5-8H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTYVYSJUAXIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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